Lead(ii)salicylate

Description

Overview of Organolead Compounds and Salicylate (B1505791) Ligands in Contemporary Chemistry

Organolead compounds are defined by the presence of a chemical bond between carbon and lead chemeurope.comwikipedia.orgsolubilityofthings.com. Organolead chemistry is the scientific study of their synthesis and properties wikipedia.org. Lead, like carbon, is tetravalent, but the carbon-lead bond is generally weaker and longer compared to carbon bonds with lighter elements in the same group, such as tin chemeurope.com. While tetraethyllead (B6334599) was historically the most significant organolead compound due to its use as an anti-knocking agent, the use of organolead compounds is limited, partly due to their toxicity chemeurope.comwikipedia.org. However, they still find use in specific applications, such as coupling reactions between arene compounds chemeurope.com.

Salicylate ligands are derived from salicylic (B10762653) acid (2-hydroxybenzoic acid), a compound known for its diverse properties and applications, including its role as a complexing reagent in analytical chemistry and its presence as a phenolic phytohormone in plants ijesi.orgissuu.com. Salicylic acid is a versatile ligand in coordination chemistry, capable of chelating metal ions through its carboxylate and hydroxyl groups ijesi.orgissuu.comresearchgate.net. It can bind to metal ions in various modes, including monodentate, bidentate, and bridging ijesi.orgissuu.com. The complexation of metals with salicylate ligands can significantly alter the physicochemical properties of the metal species ijesi.orgissuu.com.

In contemporary chemistry, the study of metal salicylates, including those involving heavy metals like lead, remains relevant for understanding coordination chemistry, exploring potential catalytic activities, and investigating their behavior in various environments, such as in the context of environmental remediation or material science tandfonline.comstarskychemical.com.

Historical Context of Lead Salicylate Research Development

Research into lead salicylate has historical roots, particularly in the context of developing new materials and understanding the behavior of metal salts of organic acids. Early investigations into metal salicylates were driven by the properties of salicylic acid and its derivatives, which have been used for centuries for their medicinal properties nih.govmhmedical.com. The isolation of salicin (B1681394) from willow bark in the 19th century and the subsequent synthesis of salicylic acid paved the way for studying its reactions with various metals nih.gov.

The preparation of normal lead salicylate was reported in the chemical literature, commonly synthesized by reacting soluble lead salts with alkali metal salicylates google.com. However, this method had drawbacks, including product loss during washing due to the appreciable water solubility of normal lead salicylate google.com. Later research explored alternative synthesis routes, such as the controlled reaction between lead oxide and salicylic acid in water, which was found to produce different basic lead salicylates sequentially before the formation of the normal salt google.com. This highlights an evolution in the understanding and synthesis of lead salicylate forms.

Furthermore, lead salts of organic acids, including lead salicylate, have been investigated for their role as burning rate catalysts in propellants evitachem.comias.ac.intanyunchem.com. This application provided a significant impetus for studying the thermal decomposition behavior and catalytic properties of lead salicylate ias.ac.in. Studies in the mid to late 20th century focused on understanding how these lead salts influence the combustion of propellants, suggesting that condensed phase reactions might be the site of their action ias.ac.in.

Classification of Lead Salicylate Forms in Chemical Literature

Lead salicylate exists in different forms, primarily distinguished by the stoichiometry of lead oxide and salicylic acid in their synthesis, leading to various basic salts google.comevitachem.comsmolecule.com. The classification is based on the number of salicylate ions coordinated to the lead ions, which influences their solubility and reactivity evitachem.com. Chemical literature identifies several forms, including:

Normal Lead Salicylate: This form is typically represented with the formula Pb(C₇H₅O₃)₂ and is achieved when sufficient salicylic acid is reacted with lead oxide google.comalibaba.com. It has been described as a white crystalline solid alibaba.comeastharbourgroup.com.

Monobasic Lead Salicylate: This form is produced during the synthesis process at an intermediate pH range google.comevitachem.comsmolecule.com.

Pentabasic Lead Salicylate: This is an initial basic form created when salicylic acid is added to a slurry of lead oxide at a higher pH google.comevitachem.comsmolecule.com.

The formation of these different basic salts occurs sequentially during the reaction of lead oxide with salicylic acid under controlled pH conditions google.comevitachem.comsmolecule.com. The pH level serves as an indicator for the formation of each specific basic salt google.comevitachem.comsmolecule.com.

The molecular structure of lead salicylate is complex and varies depending on the specific form evitachem.com. The general formula can be represented as Pb(C₇H₅O₃)n, where 'n' indicates the number of salicylate groups attached to each lead ion evitachem.com.

Here is a table summarizing the classification and some properties:

| Classification | Approximate pH Range of Formation (Synthesis from PbO and Salicylic Acid) | General Formula (Illustrative) | Appearance | Solubility in Water |

| Pentabasic Lead Salicylate | pH drops from ~9.9 to ~8.3 google.comevitachem.com | Varies | Not explicitly stated | Varies |

| Monobasic Lead Salicylate | pH drops from ~8.3 to ~4.8 google.comevitachem.comsmolecule.com | Varies | Not explicitly stated | Varies |

| Normal Lead Salicylate | pH drops below ~4.8 google.comevitachem.comsmolecule.com | Pb(C₇H₅O₃)₂ alibaba.com | White crystalline solid alibaba.comeastharbourgroup.com | Negligible eastharbourgroup.com |

Note: The exact formulas for the basic forms can be more complex, involving lead oxide or hydroxide (B78521) units in addition to salicylate.

Properties

CAS No. |

15748-73-9 |

|---|---|

Molecular Formula |

C14H10O6Pb |

Molecular Weight |

481 g/mol |

IUPAC Name |

bis[(2-hydroxybenzoyl)oxy]lead |

InChI |

InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |

InChI Key |

CNVULGHYDPMIHD-UHFFFAOYSA-L |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2] |

Canonical SMILES |

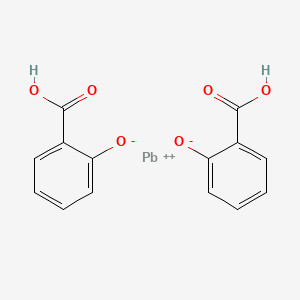

C1=CC=C(C(=C1)C(=O)O[Pb]OC(=O)C2=CC=CC=C2O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lead salicylate; Lead(II) salicylate; Bis(salicylato)lead; Salicylic acid, lead(II) salt; |

Origin of Product |

United States |

Synthetic Methodologies for Lead Salicylate and Its Derivatives

Controlled Precipitation and pH-Dependent Formation Routes

A common method for synthesizing lead salicylate (B1505791) involves the direct reaction between lead oxide and salicylic (B10762653) acid in an aqueous suspension. This method allows for the controlled formation of different lead salicylate salts based on the stoichiometry of the reactants and the pH of the reaction mixture smolecule.comevitachem.comgoogle.com. The process typically involves gradually adding powdered salicylic acid to a stirred slurry of lead oxide at room temperature smolecule.com.

Formation Pathways of Pentabasic Lead Salicylate

The formation of pentabasic lead salicylate is the initial stage when salicylic acid is added to a slurry of lead oxide smolecule.comevitachem.comgoogle.com. This reaction occurs at room temperature smolecule.com. The pH of the mixture remains relatively constant at approximately 9.9 during the initial addition of salicylic acid until the pentabasic salt begins to form. The formation of pentabasic lead salicylate is indicated by an abrupt drop in pH from about 9.9 to around 8.3 smolecule.comevitachem.comgoogle.com.

Formation Pathways of Monobasic Lead Salicylate

As the addition of salicylic acid continues beyond the point of pentabasic salt formation, the pentabasic lead salicylate converts to monobasic lead salicylate smolecule.comevitachem.com. During this stage, the pH of the mixture remains constant at approximately 8.3 until the conversion to the monobasic salt is complete smolecule.comgoogle.com. The completion of the monobasic salt formation is marked by a further abrupt drop in pH to around 4.8 smolecule.comevitachem.comgoogle.com.

Formation Pathways of Normal Lead Salicylate

The final form, normal lead salicylate, is achieved by continuing the addition of salicylic acid after the formation of the monobasic salt smolecule.comevitachem.com. The pH remains constant at 4.8 until all the monobasic salt has reacted with salicylic acid to form the normal salt google.com. The complete conversion to normal lead salicylate is indicated by a further abrupt drop in the pH value below 4.8 smolecule.comevitachem.comgoogle.com.

Stoichiometric Considerations in Lead Salicylate Synthesis

The sequential formation of pentabasic, monobasic, and normal lead salicylates through the reaction of lead oxide and salicylic acid is directly related to the stoichiometry of the reactants smolecule.com. The gradual addition of salicylic acid to a fixed amount of lead oxide drives the reaction through the different basic salt stages before the formation of the normal salt. This highlights the importance of controlling the molar ratio of salicylic acid to lead oxide to selectively synthesize a specific form of lead salicylate smolecule.comgoogle.com. The general reaction between lead oxide and salicylic acid can be represented as: PbO + C₇H₆O₃ → Lead Salicylate, occurring under controlled pH conditions which dictate the specific basic salt formed depending on the stoichiometry evitachem.com.

Advanced Synthetic Approaches to Functionalized Lead Salicylate Derivatives

Beyond the basic and normal forms, functionalized lead salicylate derivatives can be synthesized for specific applications.

Synthesis of Lead 5-(2,4-Dinitroanilino)-Salicylate (DNAS-Pb)

Lead 5-(2,4-Dinitroanilino)-Salicylate (DNAS-Pb) has been synthesized using a method involving 2,4-dinitrobenzyl chloride, 5-aminosalicylic acid, and lead nitrate (B79036) as raw materials researchgate.net. The synthesis of DNAS-Pb has been reported with a yield of 70% researchgate.net. The chemical structure of the synthesized compound can be characterized using techniques such as FT-IR spectra, MS, X-ray fluorescence diffraction, and elementary analysis researchgate.net.

Reaction of Lead Salts with Salicylic Acid Potassium Salt for Coordination Polymers

Coordination polymers incorporating lead and salicylate ligands can be synthesized through reactions involving lead salts and the potassium salt of salicylic acid. One reported method describes the synthesis of a water-soluble coordination polymer with the formula {[Pb(Sal)₂(H₂O)]n} (SaLead) by reacting Pb(NO₃)₂ with the potassium salt of salicylic acid (SalH) researchgate.netnih.gov. This reaction yields a compound characterized by techniques such as melting point analysis, ATR-FTIR spectroscopy, and X-ray diffraction crystallography researchgate.netnih.gov.

While the specific details regarding the formation of coordination polymers directly from lead salts and salicylic acid potassium salt are limited in the provided search results, the synthesis of coordination polymers involving lead(II) and salicylate-related ligands, such as 5-sulfosalicylate, has been explored. These syntheses often involve reactions between lead(II) salts (e.g., Pb(CH₃COO)₂·3H₂O) and the ligand in various solvent systems, with reaction conditions such as temperature, molar ratio, and pH influencing the resulting structure acs.orgacs.org. For instance, reactions of Pb(CH₃COO)₂·3H₂O with 5-sulfosalicylic acid dihydrate and chelating amine ligands in water/dimethylformamide (DMF) mixtures have yielded different coordination polymer structures depending on the specific conditions acs.org. These structures can feature infinite chains or layers where Pb(II) ions are linked by bridging salicylate derivatives acs.orgacs.org.

Optimization of Synthetic Yield and Purity in Lead Salicylate Production

Optimizing the synthetic yield and purity of lead salicylate can be achieved by controlling various reaction parameters and employing specific methodologies. One method for preparing normal lead salicylate involves the gradual addition of salicylic acid to a slurry of lead oxide in water google.com. This process allows for the successive formation of different lead salicylate salts, including pentabasic, monobasic, and normal lead salicylate, controlled by monitoring the pH of the solution google.com. This approach is reported to offer economic advantages over methods involving precipitation from solutions, as it minimizes the use of large volumes of wash water, thereby potentially enhancing yield and reducing handling losses google.com.

The formation of different basic lead salicylates during the reaction between lead oxide and salicylic acid is characterized by distinct pH ranges. Initially, the pH remains around 9.9 during the formation of pentabasic lead salicylate, then drops to about 8.3 upon the formation of monobasic lead salicylate, and finally falls below 4.8 for the formation of normal lead salicylate google.com. Controlling the addition of salicylic acid until the desired pH is reached allows for the selective formation of these different forms google.com.

Alternative synthesis approaches, including the use of catalysts or varying reaction conditions such as temperature, can also be employed to optimize the yield and purity of lead salicylate smolecule.com. While specific detailed research findings on yield and purity optimization for lead salicylate itself are not extensively detailed in the provided results, studies on the synthesis of related compounds, such as salicylic acid or other metal salicylates, highlight the importance of parameters like reaction temperature, reactant molar ratios, reaction time, and pH in achieving high yields and purity kozmetikpusula.comistanbul.edu.tr. For example, in the synthesis of salicylic acid, optimizing parameters such as reaction temperature (e.g., 90°C), reactant ratios (e.g., 1:7 wintergreen oil to sodium hydroxide (B78521) molar ratio), reaction time (e.g., 3 hours), and pH (e.g., 1.5 for HCl precipitation) resulted in high yields (over 90%) and purity (approximately 99%) kozmetikpusula.comistanbul.edu.tr. These principles are likely applicable to the optimization of lead salicylate synthesis as well.

The purity of synthesized salicylate compounds can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) kozmetikpusula.comistanbul.edu.tr. Minimizing wash water volume and controlling the reaction sequence through pH monitoring are presented as key factors in obtaining a precipitated product with good properties and potentially improved yield google.com.

| Synthetic Method | Lead Source | Salicylate Source | Product Type | Key Control Parameter | Potential Yield/Purity Insights (from related studies) | Citations |

| Reaction of Pb(NO₃)₂ with Potassium Salicylate | Pb(NO₃)₂ | Salicylic acid potassium salt | Coordination Polymer | Not explicitly stated | Not explicitly stated | researchgate.netnih.gov |

| Reaction of Lead Oxide with Salicylic Acid (Gradual Addition) | Lead oxide | Salicylic acid | Basic/Normal Salts | pH monitoring | Improved yield/reduced losses vs. precipitation google.com | google.comsmolecule.comevitachem.com |

| Reaction of Pb(CH₃COO)₂·3H₂O with 5-Sulfosalicylic Acid | Pb(CH₃COO)₂·3H₂O | 5-Sulfosalicylic acid | Coordination Polymers | Temperature, ratio, pH | Influences structure acs.orgacs.org | acs.orgacs.org |

Structural Elucidation and Coordination Chemistry of Lead Salicylate Systems

Ligand Coordination Modes of Salicylate (B1505791) Anions with Lead(II) Ions

Monodentate, Bidentate, and Bridging Coordination Geometries

The salicylate ligand can bind to lead(II) ions in several ways, including monodentate, bidentate (chelating), and bridging geometries ijesi.orgmdpi.comresearchgate.net. The carboxylate group is particularly versatile in its binding modes, capable of coordinating in monodentate, bidentate, and various bridging fashions ijesi.orgmdpi.comresearchgate.netmedkoo.comrsc.org. The phenolic hydroxyl group can also participate in coordination, often in conjunction with the carboxylate group to form chelate rings ijesi.orgmdpi.comresearchgate.net.

In some lead(II) complexes, the salicylate ligand acts as a bidentate chelator through its carboxylate oxygen atoms nih.govacs.org. Bridging coordination modes, where the salicylate ligand connects two or more metal centers, are also observed, contributing to the formation of extended structures ijesi.orgresearchgate.netrsc.orgiucr.org. For instance, in a lead(II) complex with 5-chlorosalicylate, the ligand acts as a bidentate linker, forming chains through bridging carboxylate oxygen atoms iucr.org. Related ligands, such as 3-aminopyrazine-2-carboxylate, have been shown to exhibit monodentate, bridging μ₂, bridging μ₃, monodentate bridging μ₂, and bridging chelate μ₂ coordination modes with lead(II) ions rsc.org.

Influence of Ligand-to-Metal Ratio on Coordination Complexes

The ratio of salicylate ligand to lead(II) ions during synthesis can influence the specific lead salicylate species formed. Different basic forms of lead salicylate exist, distinguished by the number of salicylate ions coordinated to the lead ions evitachem.com. These variations in stoichiometry affect their physical and chemical properties, including solubility and reactivity evitachem.com. For example, the synthesis of pentabasic and monobasic lead salicylate can be controlled by the amount of salicylic (B10762653) acid added to lead oxide under controlled pH conditions evitachem.com. The pH of the solution also plays a role, as it affects the deprotonation state of the salicylic acid and thus its ability to coordinate with lead(II) ions mdpi.com. Studies have indicated that at certain pH levels, specific species like PbSal and Pb(Sal)₂²⁻ may be dominant, suggesting the ligand-to-metal ratio and solution conditions are critical factors in determining the resulting complex stoichiometry mdpi.com. In mixed-metal systems, varying the lead salt or the co-ligand can lead to the formation of complexes with different metal-to-ligand ratios, such as 2:1 and 1:1 adducts nih.gov.

Formation of Polynuclear Lead Salicylate Complexes

Lead(II) ions, in the presence of salicylate ligands, can form polynuclear complexes, ranging from dimers to extended coordination polymers. This propensity for forming multi-nuclear structures is influenced by the bridging capabilities of the salicylate ligand.

Research indicates that with salicylic acid, lead(II) ions, similar to copper(II), have a tendency to form polynuclear complexes ijesi.orgresearchgate.net. Examples of such structures include dimeric species and one-dimensional coordination polymers nih.govacs.org. In complexes with 5-sulfosalicylate, dimeric units and one-dimensional ladderlike chains have been characterized, where the sulfosalicylate ligands bridge lead centers nih.govacs.org. Furthermore, lead(II) complexes with related carboxylate ligands have been shown to form one-dimensional chain-like structures and two-dimensional sheet-like structures, highlighting the ability of these ligands to construct extended networks through bridging coordination rsc.org. The formation of these polynuclear structures is a key aspect of the coordination chemistry of lead salicylate systems.

Interplay of Lead and Other Metal Ions in Mixed Salicylate Complexes

The coordination chemistry of lead salicylate extends to systems involving other metal ions, leading to the formation of heterometallic complexes. These mixed-metal systems exhibit unique structural features and properties due to the interplay between the different metal centers and the salicylate ligand.

Mixed-metal salicylate complexes involving lead and other transition metals, such as copper and nickel, have been synthesized and characterized nih.govontosight.ai. These complexes are of interest due to the potential synergistic effects arising from the presence of multiple metal ions coordinated by the same ligand system ontosight.ai.

Copper-Lead-Salicylate Coordination Complexes

Copper-lead-salicylate complexes represent a class of heterometallic coordination compounds where both copper and lead ions coordinate with salicylate ligands, often alongside other co-ligands nih.govontosight.ai. Studies on the complexation of Cu(II) and Pb(II) with salicylic acid have shown that both metals form polynuclear complexes, with Pb(II) exhibiting a higher binding affinity for salicylic acid compared to Cu(II) researchgate.net.

Specific examples of copper-lead-salicylate systems include complexes where transition metal complexes, such as copper(II) salen derivatives, form adducts with lead(II) salts in the presence of salicylate nih.gov. For instance, the complex Pb(Hsal)₂(Cu(salen*))₂ has been synthesized, demonstrating the co-coordination of salicylate and a copper-containing ligand to a lead center nih.gov.

Structural Characterization of Heterometallic Salicylate Derivatives

For the complex Pb(Hsal)₂(Cu(salen*))₂, single-crystal X-ray diffraction has been used to determine its structure, revealing how the salicylate ligands and the copper-salen units coordinate to the lead(II) ion nih.gov. The coordination environment around the lead center in such heterobimetallic complexes is influenced by the nature of the initial lead salt and the co-ligand employed in the synthesis nih.gov. While studies on heterometallic salicylates involving other metal combinations, such as iron and calcium, also employ these techniques to elucidate complex structures and coordination modes ichem.mdresearchgate.net, the principles of characterization remain applicable to lead-containing heterometallic systems.

Here is a data table summarizing some coordination modes of salicylate and related ligands with metal ions, based on the search results:

| Ligand Type | Metal Ion | Coordination Modes Observed | Reference(s) |

| Salicylate (Sal²⁻/HSal⁻) | Pb(II) | Monodentate, Bidentate (Chelating), Bridging | ijesi.orgmdpi.comresearchgate.net |

| Salicylate (Carboxylate) | Pb(II) | Monodentate, Bidentate, Bridging | ijesi.orgmdpi.comresearchgate.netmedkoo.com |

| Salicylate (Phenolic OH) | Pb(II) | Involved in coordination, often with carboxylate for chelation | ijesi.orgmdpi.comresearchgate.net |

| 5-Sulfosalicylate | Pb(II) | Carboxylate chelation, Sulfonyl bridging (syn-syn, syn-skew, one-atom), noncoordinating | nih.govacs.org |

| 5-Chlorosalicylate | Pb(II) | Bidentate (Bridging) | iucr.org |

| 3-aminopyrazine-2-carboxylate | Pb(II) | Monodentate, Bridging μ₂, Bridging μ₃, Monodentate Bridging μ₂, Bridging Chelate μ₂ | rsc.org |

Research Applications of Lead Salicylate in Specialized Chemical Fields

Catalytic Roles of Lead Salicylate (B1505791) in Combustion Science

Lead salicylate, including forms like basic lead salicylate and lead methylene (B1212753) disalicylate, is primarily studied for its catalytic properties in propellants and explosives. It acts as a burning rate catalyst in both double-base (DB) and composite modified double-base (CMDB) propellants. evitachem.com

Enhancement of Burning Rates in Solid Propellants

Lead salicylate is used as a burning rate catalyst in solid propellants, particularly for adjusting the combustion performance of nitramine modified double base propellants. tanyunchem.com The addition of lead-based compounds, such as lead salicylate (PbSa) and lead two ethyl hexanoate (B1226103) (PbEH), can increase the burning rate of double-base propellants under various pressures. ufpr.br The burning rate of solid propellants is a critical design criterion for rockets and is influenced by factors including the addition of catalyst materials or burning rate enhancers. ufpr.br

Studies have shown that lead salts, including lead salicylate, can significantly improve the burning rate of propellants. nih.govresearchgate.net For instance, an energetic catalyst like benzoic acid 5-(2,4-nitroanilino)-lead salicylate (DNAs-Pb) has been shown to significantly improve the burning of double-base propellant. nih.gov Basic lead salicylate has demonstrated a significant increase in burning rates in CMDB propellants containing ammonium (B1175870) perchlorate. evitachem.com

Ballistic Modification in Double-Base and Composite Modified Double-Base (CMDB) Propellants

Lead salicylate and lead 2-ethylhexanoate (B8288628) are added to double-base propellants as ballistic modifiers, playing a pivotal role in observed burn rate phenomena. temple.edu Ballistic modifiers alter the inherent dependence of the burning rate on chamber temperature and pressure, with the objective of achieving plateau or mesa burning over a desired pressure and burning rate range. google.com Lead-based ballistic modifiers, such as lead salicylate, are commonly used and are known to support three distinct burn-rate effects: super-rate burning, plateau burning, and mesa burning. rsc.orgresearchgate.net

Super-rate burning is an enhancement of the burn rate in the low-pressure range, where the pressure exponent (n) is typically between 0.8 and 2.0. Plateau burning refers to a leveling off of the burn rate at intermediate to high pressures, ideally with a pressure exponent near zero (0 to 0.3). Mesa burning occurs when the burn rate decreases as pressure increases, resulting in a negative pressure exponent. researchgate.netgoogle.comrsc.org Only lead-based compounds have historically been found to support all three of these effects. rsc.orgresearchgate.netrsc.org

Lead salicylate, along with other lead salts like lead β-resorcylate and lead stearate, are typical examples of common ballistic modifiers used in double-base propellants. google.comgoogle.com The use of lead salicylate in conjunction with other ballistic modifiers, such as zinc oxide, can enhance the plateaued burning rate of nitrocellulose-based propellants, allowing for tuning the burning rate to specific rocket motor requirements and potentially increasing the burning rate of high burning rate propellants. google.com

Lead methylene disalicylate (LMDS), a form of lead salicylate, has also been studied as a potential ballistic modifier in propellants. Research indicates that LMDS can increase the burning rates of RDX-based CMDB propellants, although it may be less effective than basic lead salicylate and does not exhibit catalytic effects on CMDB propellants containing ammonium perchlorate. evitachem.com

Impact on Pressure and Temperature Coefficients in Propellant Combustion

Lead salicylate is used for adjusting the combustion performance of nitramine modified double base propellant to reduce pressure coefficient and temperature coefficient. tanyunchem.comeastharbourgroup.com The pressure exponent (n) in the burning rate equation (r = CP^n) is a function of the solid propellant formulation. ufpr.br Ballistic modifiers like lead salicylate are added to alter this pressure dependence. google.com The pressure exponent is a key indicator of the effectiveness of catalysts in producing plateau and mesa burning. dtic.mil Ideally, the pressure exponent is zero for plateau burning and negative for mesa burning. researchgate.netdtic.mil

Studies have shown that lead salts can significantly lower the pressure index. nih.gov For example, a composite catalyst system containing lead salicylate has been shown to reduce the pressure exponent of tested propellants. semanticscholar.org The addition of a mixed system of lead oxide and lead salicylate combustion catalysts to ballistite propellant increased combustion speed and lowered the coefficient dependent on combustion speed at the lowest pressure. jmst.info

Regarding temperature sensitivity, lead and copper organic salts, such as lead salicylate, when used in double-base propellants, induce desirable insensitivities of burning rate to pressure and initial temperature. researchgate.net A propellant composition containing lead salicylate and other modifiers showed a low-temperature coefficient over a range of initial temperatures in the plateau burning region. google.com

Synergistic Catalytic Effects with Other Metal Complexes in Propellants

Improvements in ballistic properties of propellants can be achieved using lead salt ballistic modifiers mixed with certain copper salts. google.com Basic copper (II) salicylate has been used with various organic salts of lead to achieve improved platonization at high burning rates and operating pressures in high energy double base propellants. google.com The combined use of lead- and copper-based ballistic modifiers is considered standard for some double-base propellants. rsc.org

Studies have shown that the combined use of hydroxy-pyridine lead salt and copper salt had better catalytic efficiency and lower pressure index than single energetic catalysts in RDX-CMDB solid propellants. nih.govresearchgate.net The decomposition products of copper salts can prevent the agglomeration of lead compounds, allowing the catalytic effect of lead compounds to play a better role. researchgate.net A combination of basic lead salicylate, cuprous oxide, and carbon black has shown a synergistic effect in AP-CMDB propellants. drdo.gov.in

Applications in Advanced Analytical Chemistry Methodologies

While the primary application highlighted in the search results is in propellants, some information touches upon the use of lead salicylate or related concepts in analytical chemistry, mainly concerning the determination of metal ions.

Reagent for Metal Ion Determination and Complexometric Analysis

Lead salicylate has been mentioned in the context of analytical chemistry, specifically its employment in colorimetric methods for ammonia (B1221849) quantification due to its ability to form stable complexes with certain analytes. evitachem.com The salicylate method itself is used for ammonia quantification, although it is sensitive to factors like color development time and light exposure and can be affected by interferences from transition metal ions. upv.es

More broadly, the concept of using salicylate or related compounds in the determination of metal ions is present in analytical chemistry. For example, a sensitive and rapid method has been proposed for the extraction and determination of microgram amounts of lead as salicylate using tris-(2-ethylhexyl)phosphate as an extractant. niscpr.res.in In this method, the lead salicylate complex is quantitatively extracted within a specific pH range and salicylate concentration, and the metal ion is subsequently determined spectrophotometrically. niscpr.res.in

Complexometric titrations involve the reaction between a metal ion and a chelating agent to form a complex and can be used to determine the concentration of metal ions in solutions. slideshare.net While EDTA is a common chelating agent for complexometric titrations of various metal ions, including lead, the principle of complex formation with ligands like salicylate is relevant to metal ion determination. slideshare.netegyankosh.ac.inluc.edu Studies on the complexation equilibria of the hydrogen salicylate ion with metal ions like Pb(II) have been conducted using potentiometric measurements, indicating the ability of salicylate to form complexes with lead ions. researchgate.net

Data Table: Effect of Ballistic Modifiers on Burning Rates of RDX/Zr CMDB Propellants

| Ballistic Modifiers (two parts) | Burning Rates at 2.9 MPa (mm/s) | Burning Rates at 4.9 MPa (mm/s) | Burning Rates at 6.8 MPa (mm/s) | Burning Rates at 8.8 MPa (mm/s) | Burning Rates at 10.8 MPa (mm/s) | Pressure Index (´) |

| Basic composition | - | - | 6.4 | 8.7 | 10.3 | 1.02 |

| Basic lead salicylate (BLS) + Cu₂O + carbon black | 4.0 | 5.8 | 7.5 | 8.8 | 9.2 | 0.58 |

| Copper chromite (Cu-chromite) | 4.0 | 5.8 | 7.5 | 8.8 | 9.2 | 0.58 |

Note: Data extracted from search result aiaa.org. The basic composition likely represents a control without these specific ballistic modifiers. The table in the source includes additional data not directly related to lead salicylate or its synergistic effects with copper/carbon, so only the relevant rows are included here.

Colorimetric Assays for Specific Analyte Quantification

Colorimetric assays are analytical methods that rely on a color change to determine the concentration of a substance. While direct information on lead salicylate's specific use in colorimetric assays for analyte quantification is limited in the search results, related research involving salicylates and lead in colorimetric methods provides context. Salicylates themselves can be quantified using colorimetric methods, often involving complexation with iron(III) to produce a colored solution whose absorbance can be measured acs.orgresearchgate.net. For example, a colorimetric method has been developed for the quantitative estimation of methyl salicylate, which forms a dark bluish-purple color with ferric chloride reagent researchgate.net. The intensity of this color is directly related to the concentration of methyl salicylate researchgate.net.

Lead ions can also be detected using colorimetric tests, such as test strips that react with lead(II) ions in acidic solution to form a red complex with rhodizonic acid sigmaaldrich.com. The intensity of the red color indicates the lead concentration sigmaaldrich.com. Given that lead salicylate combines both lead and salicylate components, it is plausible that its interactions could be explored for colorimetric applications, potentially in detecting either lead or specific analytes with which it might react to produce a measurable color change. Some sources mention lead salicylates being employed in colorimetric methods for ammonia quantification due to their ability to form stable complexes with certain analytes evitachem.com.

Investigation in Bioinorganic Chemistry and Heavy Metal Interaction Studies

Lead salicylate and related salicylate compounds have been investigated within the scope of bioinorganic chemistry, particularly concerning their interactions with biological systems and heavy metals.

Lead salts, including lead salicylate, can interact with biochemical pathways due to their heavy metal content evitachem.com. Research applications of lead salicylates have been investigated for their potential roles in various biochemical assays evitachem.com. Salicylate itself is known to interact with biological molecules; for instance, it can directly activate AMP-activated protein kinase (AMPK) nih.gov. This activation appears to be primarily through inhibiting Thr-172 dephosphorylation of AMPK nih.gov. Studies have shown that salicylate at concentrations of 1 to 3 mM can activate AMPK in certain cell lines nih.gov.

While the precise role of lead salicylate specifically in a wide range of biochemical assays is not extensively detailed in the provided results, the involvement of lead salts in interfering with biochemical pathways and the known interactions of salicylates with enzymes like COX-2 and AMPK suggest potential areas of investigation evitachem.comnih.govsigmaaldrich.com.

Chelation therapy is a strategy used to reduce the toxic effects of heavy metals by binding metal ions to form complexes that can be excreted from the body researchgate.net. Salicylic (B10762653) acid and its derivatives have been explored for their chelating abilities and potential in heavy metal mitigation strategies.

Studies have shown that salicylates can act as chelating agents for heavy metals researchgate.netresearchgate.net. For example, 5-aminosalicylic acid has been successfully grafted onto a material to create an adsorbent with strong chelating adsorption ability for various heavy metal ions, including Pb(II) nih.gov. This adsorbent showed adsorption capacities for Pb(II) nih.gov. Salicylic acid itself has been shown to enhance the uptake of lead in certain plants, suggesting a chelating effect that facilitates metal movement tropicalplantresearch.comanl.gov. The mechanism may involve salicylates chelating lead in the solution and then releasing it within the plant system tropicalplantresearch.com.

Research suggests that salicylic acid may help in metal uptake by chelating Pb/Ni in the solution and then releasing Pb/Ni metal in the plant system tropicalplantresearch.com. This chelating property makes salicylates relevant in the context of mitigating lead toxicity, particularly in environmental or biological systems where chelation can influence lead mobility and bioavailability.

Environmental Remediation Research: Phytoremediation and Metal Accumulation

Lead salicylate and related salicylates have been investigated in the context of environmental remediation, specifically in phytoremediation strategies that utilize plants to remove or stabilize pollutants.

Research has explored the effects of exogenous salicylate application on the lead accumulation characteristics of aquatic plants like Lemna gibba (duckweed) nih.govresearchgate.net. Studies have shown that salicylate application can decrease lead accumulation in L. gibba at various concentrations tested nih.govresearchgate.net. This suggests that salicylates may alter the ion permeability of root cells, leading to less lead entering the cytoplasm researchgate.net.

For instance, experiments exposing L. gibba to lead in the presence and absence of sodium salicylate demonstrated that salicylate application decreased lead accumulation nih.govresearchgate.net. While salicylate may be useful for reducing Pb accumulation in L. gibba, it did not reduce DNA damage resulting from lead toxicity in these studies nih.govresearchgate.net. Another study using Lemna minor also investigated the role of salicylic acid as a chelant in enhancing the uptake of lead tropicalplantresearch.com. Salicylic acid significantly increased lead accumulation in L. minor compared to EDTA when added as chelants in water tropicalplantresearch.com.

Here is a table summarizing findings on the influence of sodium salicylate (SA) on lead accumulation in Lemna gibba:

| Lead Concentration | Salicylate Concentration | Effect on Lead Accumulation in Lemna gibba | Source |

| 5 µM | 0.1, 0.5, 1 mM | Decreased | nih.govresearchgate.net |

| 10 µM | 0.1, 0.5, 1 mM | Decreased | nih.govresearchgate.net |

| 25 µM | 0.1, 0.5, 1 mM | Decreased | nih.govresearchgate.net |

Salicylic acid has been investigated for its potential to ameliorate lead toxicity and stress in terrestrial plants, including Pisum sativum (pea) hilarispublisher.comresearchgate.netidosi.orgresearchgate.net. Lead is a toxic heavy metal that can cause various adverse effects in plants, such as reduced growth, yellowing of leaves, and decreased photosynthesis hilarispublisher.comresearchgate.net.

Studies on Pisum sativum have indicated that salicylic acid has the ability to lessen lead toxicity hilarispublisher.comresearchgate.net. Research aimed at investigating the antitoxic effects of salicylic acid in pea plants exposed to lead found that salicylic acid displayed a selective action on plant growth parameters idosi.orgresearchgate.net. For example, one study observed the toxic effects of lead on plant height and number of leaves in P. sativum and found that strategic changes occurred in response to lead stress hilarispublisher.com. The application of salicylic acid was investigated as a potential agent in regulating the plant stress response to lead acetate (B1210297) idosi.org.

Some research suggests that salicylic acid application can influence plant height and the number of leaves in Pisum sativum under lead stress researchgate.net. One study reported that the highest plant height and number of tendrils were observed after a combined application of lead and salicylic acid over a certain period researchgate.net. This indicates a potential ameliorating effect of salicylic acid on lead-induced growth inhibition in pea plants.

Here is a table illustrating potential effects of lead and salicylic acid on plant height in Pisum sativum based on a study:

| Treatment | Plant Height (cm) after 44 days | Source |

| Lead alone | Increased compared to control | researchgate.net |

| Lead + Salicylic Acid | Highest observed height | researchgate.net |

| Salicylic Acid alone | Not statistically different from control in some aspects | hilarispublisher.com |

| Control (no lead, no salicylate) | Baseline | hilarispublisher.comresearchgate.net |

Mechanisms of Salicylate-Mediated Ion Permeability Modulation in Plant Systems

Salicylic acid (SA), a phenolic compound, is recognized as an important plant growth regulator and signaling molecule involved in various physiological processes, including responses to abiotic stresses such as salinity and heavy metal toxicity nih.govnih.govuni.lu. A key aspect of SA's protective role involves the modulation of ion transport and the maintenance of ion homeostasis within plant cells nih.govnih.govwikipedia.org.

Under conditions of stress, such as exposure to heavy metals like lead, plants experience disruptions in their cellular ion balance. Salicylic acid has been shown to help regulate this balance by influencing the activity of various ion channels and transporters located in plant cell membranes nih.govnih.govwikipedia.orgscbt.com.

Furthermore, SA has been shown to influence the activity of H⁺-ATPases, proton pumps that play a vital role in establishing the electrochemical gradient across the plasma membrane, which drives the transport of other ions wikipedia.org. By increasing H⁺-ATPase activity, SA can contribute to maintaining membrane potential and facilitating nutrient uptake.

Another specific mechanism identified is the role of SA in decreasing potassium leakage from cells, partly through its effect on channels like the GORK (Guard cell Outward-Rectifying K⁺) channel. Reducing K⁺ efflux helps prevent the loss of essential ions under stress conditions.

Research findings highlight the impact of SA on ion content in plant tissues under heavy metal stress. For example, in tomato plants subjected to salinity stress (which shares some mechanisms with heavy metal stress regarding ion imbalance), SA treatment significantly reduced endogenous sodium (Na⁺) content while increasing endogenous potassium (K⁺) content, leading to a notable improvement in the K⁺/Na⁺ ratio compared to untreated stressed plants.

| Treatment | Endogenous Na⁺ Content (µmol gDW⁻¹) | Endogenous K⁺ Content (µmol gDW⁻¹) | K⁺/Na⁺ Ratio |

| Control (Without NaCl) | 19.6 | 635.6 | 32.4 |

| NaCl Treated | 598.5 | 110.6 | 0.18 |

| NaCl + SA Treated | 292.5 | 310.9 | 0.94 |

Data derived from research on tomato plants under salinity stress, illustrating the effect of SA on ion content.

Mechanistic Investigations of Lead Salicylate Reactivity and Interactions

Reaction Mechanisms in Propellant Combustion Catalysis

Lead-based ballistic modifiers, including lead salicylate (B1505791), significantly alter the combustion behavior of double base propellants. rsc.orgresearchgate.netias.ac.in Their catalytic activity is believed to occur at the solid/gas interface, specifically at the burning surface of the propellant. researchgate.netrsc.org Lead salts decompose at temperatures consistent with those just below the burning surface (300–500 °C), suggesting that the catalytically active species are decomposition products, likely lead oxides such as PbO and PbO₂. rsc.orgias.ac.in

Catalytic Pathways for Increased Burning Rates

The enhanced burning rate observed at low pressures, known as super-rate burning, is strongly associated with the formation of a carbonaceous layer, or soot, at the burning surface in the presence of lead salts. rsc.orgresearchgate.netrsc.org A prominent theory, the carbon-soot theory, posits that lead salts decompose and influence the decomposition pathway of the propellant's nitrocellulose and nitroglycerin components, favoring the formation of carbon soot at the surface. rsc.org This carbon matrix, interspersed with lead or lead oxide particles, is thought to support the super-rate burning effect. rsc.org Studies indicate that lead oxide alone is not as effective a ballistic modifier and requires the presence of carbon soot to support the onset of super-rate burning. rsc.org Aromatic lead salts, such as lead salicylate, are observed to produce longer plateau burning responses compared to aliphatic lead salts, potentially due to the presence of pre-formed stable aromatic carbon structures that activate lead oxide. rsc.org

The catalytic effect is also linked to the influence of lead compounds on the exothermic reactions occurring in the fizz zone, the region just above the burning surface where primary decomposition products react. rsc.orgresearchgate.net Lead oxide clusters are proposed to act as Lewis acids, binding to and activating small molecules like NO₂ and CH₂O, which are key intermediates in propellant combustion. rsc.org This activation can lead to a rapid increase in the temperature of the combustion flame. rsc.org

Mechanisms of Plateau and Mesa Combustion Effects

The plateau and mesa burning effects, characterized by a reduced or negative pressure exponent of the burning rate, are believed to be a consequence of the changing nature of the carbon matrix and the availability of catalytic species as pressure increases. rsc.orgresearchgate.netrsc.org As pressure rises, the super-rate burning diminishes, leading to the plateau or mesa effect. rsc.orgrsc.org The carbon-soot theory suggests that the subsequent loss of the carbon matrix with increasing pressure dampens the catalytic effect responsible for super-rate burning, thereby inducing the plateau effect. rsc.org Computational studies support a model where the plateau and mesa burning occur when lead oxide clusters become less activated due to falling carbon levels at higher pressures. rsc.org

Mechanistic Aspects of Metal-Salicylate Complex Formation

The formation of metal-salicylate complexes involves the interaction between the salicylate ligand and metal ions. Salicylic (B10762653) acid is a bidentate ligand, capable of binding to metal centers through its carboxylate and hydroxyl groups. The specific mechanism and resulting complex structure depend on factors such as pH, stoichiometry, and the presence of other species. For lead salicylate, different basic salts can form depending on the reaction conditions, specifically the pH. evitachem.com For instance, the formation of pentabasic lead salicylate occurs at a controlled pH of approximately 9.9, with a subsequent drop in pH indicating its formation. evitachem.com Further addition of salicylic acid leads to the formation of monobasic lead salicylate and eventually normal lead salicylate as the pH decreases. evitachem.com

Kinetic Studies of Ligand-Metal Binding

While specific kinetic studies on the ligand-metal binding rates for lead salicylate were not extensively detailed in the search results, the general principles of metal-salicylate complex formation involve coordination reactions between the metal cation (Pb²⁺ in this case) and the deprotonated salicylate ligand. The kinetics of such reactions are typically influenced by factors like concentration, temperature, and solvent. The formation process can involve multiple steps, including the initial encounter of the hydrated metal ion and the ligand, followed by the displacement of water molecules from the metal coordination sphere and the formation of the metal-ligand bonds.

Interactions with Biological Systems at a Mechanistic Level (General Research Context)

The biological interactions of lead salicylate, in a general research context, are primarily related to the known mechanisms of toxicity associated with lead and the pharmacological effects of salicylates. While lead salicylate itself may not be a common therapeutic agent, understanding the mechanisms of its components provides insight into potential biological effects.

Interference with Biochemical Pathways

Lead is a heavy metal known to interfere with numerous biochemical pathways. A major mechanism of lead toxicity involves the generation of reactive oxygen species (ROS) and the disruption of antioxidant defense systems. medscape.com Lead can inactivate glutathione, a key antioxidant, by binding to its sulfhydryl group, leading to increased oxidative stress and cell membrane damage through lipid peroxidation. medscape.com Lead also inhibits the activity of enzymes like delta-aminolevulinic acid dehydratase, affecting heme synthesis. medscape.com

Salicylates, including salicylic acid, exert their biological effects through various mechanisms. While best known for inhibiting cyclooxygenase (COX) enzymes, they also interact with other biochemical targets. litfl.comelifesciences.orgnih.gov Salicylates can interfere with oxidative phosphorylation in mitochondria, uncoupling the process and affecting ATP synthesis. litfl.comderangedphysiology.comoup.com This can lead to metabolic acidosis. litfl.comwikipedia.org Salicylates have also been shown to inhibit the activity of certain enzymes in the Krebs cycle, such as alpha-ketoglutarate (B1197944) dehydrogenase and succinic acid dehydrogenase. derangedphysiology.com Furthermore, research indicates that salicylate can inhibit the lysine (B10760008) acetyltransferase activity of proteins like CBP/p300, affecting gene expression through epigenetic mechanisms. elifesciences.org In plants, salicylic acid is a crucial signaling molecule in defense against pathogens, involved in pathways leading to the expression of defense genes and systemic acquired resistance. researchgate.netnih.gov

Proposed Mechanisms for Salicylate-Induced Lipid Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, often initiated by free radicals, leading to the formation of lipid hydroperoxides and other products wikipedia.org. Research on the effects of salicylates on lipid peroxidation has yielded varied results, with some studies suggesting they can act as pro-oxidants or catalysts under certain conditions, while others indicate antioxidant properties nih.govxiahepublishing.comscirp.orgresearchgate.net. Proposed mechanisms for salicylate-induced lipid peroxidation often involve interactions with metal ions, such as iron, where salicylates can chelate metals and influence their redox activity, thereby affecting the generation of reactive oxygen species that drive lipid peroxidation nih.gov. Additionally, salicylates may participate in radical reactions themselves scirp.orgresearchgate.net.

However, specific mechanistic investigations focusing solely on how Lead salicylate influences or induces lipid peroxidation were not found in the consulted literature. While the salicylate moiety within Lead salicylate possesses the chemical characteristics studied in these general mechanisms, the presence of lead could significantly alter its reactivity and interaction with biological membranes and metal ions involved in lipid peroxidation. The specific role of the lead component and the intact Lead salicylate compound in initiating or propagating lipid peroxidation pathways remains an area without detailed representation in the search results.

Salicylate Influence on Ion Permeability

Salicylates have been shown to influence the permeability of biological membranes to ions. Studies, often utilizing sodium salicylate, indicate that the salicylate ion can increase plasma membrane permeability, potentially by interacting with membrane proteins rather than directly with membrane lipids nih.govcapes.gov.br. Salicylate is also understood to be able to permeate lipid bilayers in both its undissociated acid form and as the salicylate ion, and it has the capacity to adsorb to lipid membranes cdnsciencepub.com.

Related research has explored the effect of exogenous salicylate application on the accumulation of heavy metals, including lead, in plants, suggesting that salicylates can alter the ion permeability of root cells and influence metal uptake smolecule.comnih.govresearchgate.netznaturforsch.com. While these studies highlight an interaction between salicylates and lead in the context of ion transport across membranes, they focus on the effect of applied salicylate on lead accumulation, not on the direct influence of the Lead salicylate compound itself on membrane ion permeability.

Specific mechanistic investigations focusing solely on how Lead salicylate directly affects ion permeability across biological or artificial membranes were not found in the consulted literature. The presence of lead in the compound would likely influence its interaction with membrane components and its ability to traverse lipid bilayers or ion channels compared to other salicylate salts or salicylic acid.

Catalytic Mechanisms of Salicylates in Chemiluminescence Reactions

Salicylates, particularly sodium salicylate, are known to act as catalysts in certain chemiluminescence systems, notably in peroxyoxalate chemiluminescence (PO-CL) reactions mdpi.comresearchgate.netmdpi.comdntb.gov.uaumz.ac.irarkat-usa.org. In these systems, a base catalyst is typically required to facilitate the reaction between an oxalic ester and hydrogen peroxide, leading to the formation of a high-energy intermediate that can excite a fluorophore and produce light mdpi.comumz.ac.ir. Sodium salicylate has been demonstrated to catalyze this reaction, and its concentration can influence the reaction rate and chemiluminescence intensity and quantum yields researchgate.netmdpi.comdntb.gov.uaumz.ac.irarkat-usa.orginflibnet.ac.in. The catalytic role of salicylates in PO-CL is often attributed to their basic properties and ability to influence the reaction pathway leading to the excited state researchgate.netmdpi.com.

Specific research detailing the catalytic mechanisms of Lead salicylate in chemiluminescence reactions was not found in the consulted literature. While the salicylate component is known to exhibit catalytic activity in certain chemiluminescent systems, the involvement and specific mechanistic contribution of lead within the Lead salicylate compound in catalyzing such reactions have not been described in the provided search results.

Advanced Characterization Techniques in Lead Salicylate Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in elucidating the molecular structure of lead salicylate (B1505791) by probing the vibrational modes of its constituent chemical bonds. The coordination of the salicylate ligand to the lead ion induces significant changes in the vibrational frequencies of the carboxylate and hydroxyl groups, providing a fingerprint of the metal-ligand interaction. researchgate.net

In the free salicylic (B10762653) acid ligand, characteristic vibrational bands include the C=O stretching of the carboxylic acid, asymmetric and symmetric stretching of the COO- group, and various modes associated with the aromatic ring and phenolic C-OH group. researchgate.net Upon coordination with a metal ion like lead, shifts in these bands are observed. For instance, the coordination of salicylate with a metal ion alters the symmetry and bond strength of its functional groups, consequently affecting their normal modes of vibration. researchgate.net

Interactive Table: Key Vibrational Bands in Salicylate and its Metal Complexes

| Vibrational Mode | Wavenumber (cm⁻¹) in Free Salicylic Acid | Expected Shift upon Coordination with Lead |

| Carboxylic ν(C=O) stretching | ~1670 | Shift to lower frequency |

| νas(COO⁻) asymmetric vibration | ~1610 | Shift in position and intensity |

| ν(C=C) aromatic ring modes | ~1588, 1487, 1465 | Minor shifts |

| νs(COO⁻) symmetric vibration | ~1380 | Shift to higher or lower frequency depending on coordination mode |

| Carboxylic δ(OH) bending | ~1301 | Disappears or shifts significantly |

| Phenolic ν(C-OH) and δ(OH) modes | ~1245, 1219 | Shifts indicating coordination |

This table is based on typical values for salicylic acid and its metal complexes and illustrates expected trends. researchgate.net

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful surface-sensitive technique for analyzing solid and liquid samples of lead salicylate. This method is particularly useful for obtaining high-quality spectra of powdered samples with minimal preparation.

In the study of lead-containing materials, ATR-FTIR has been effectively used to identify the formation of lead carboxylates. researchgate.netresearchgate.net For lead salicylate, the ATR-FTIR spectrum would be expected to show characteristic absorptions corresponding to the salicylate ligand bound to the lead ion. The absence of a broad O-H stretching band from the carboxylic acid group and the presence of distinct asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) would confirm the formation of the salt.

Key spectral features in the ATR-FTIR analysis of lead salicylate would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Asymmetric and symmetric COO⁻ stretching: The positions of these bands are sensitive to the coordination mode of the carboxylate group with the lead ion.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Phenolic C-O stretching: Around 1200-1300 cm⁻¹.

Out-of-plane C-H bending: In the 900-700 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of compounds in solution and the solid state. sigmaaldrich.com For lead salicylate, both proton (¹H) and lead-207 (B76081) (²⁰⁷Pb) NMR could provide valuable structural information.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule, allowing for the determination of its structure. wikipedia.org In the case of lead salicylate, the ¹H NMR spectrum would show signals corresponding to the aromatic protons and the hydroxyl proton of the salicylate ligand.

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing carboxylate group and the electron-donating hydroxyl group. The coordination to lead would likely induce further shifts in these proton resonances compared to free salicylic acid. The integration of the signals in the ¹H NMR spectrum would confirm the ratio of different types of protons in the molecule. organicchemistrydata.org For a simple lead salicylate, the expected integrated proton signal ratio would correspond to the number of aromatic and hydroxyl protons. docbrown.info

Interactive Table: Predicted ¹H NMR Data for Lead Salicylate

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 8.0 | Multiplets | 4H |

| Phenolic OH Proton | Variable, may be broad | Singlet | 1H |

Note: The exact chemical shifts can vary depending on the solvent and the specific coordination environment of the lead salicylate complex.

X-ray Diffraction (XRD) Crystallography for Solid-State Structures

X-ray Diffraction (XRD) crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govmdpi.com For lead salicylate, single-crystal XRD would provide precise information on bond lengths, bond angles, and the coordination geometry of the lead ion. This technique would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding.

Powder XRD is used to identify the crystalline phases present in a bulk sample of lead salicylate and to assess its purity. libretexts.org The diffraction pattern is a unique fingerprint of the crystalline structure. By comparing the experimental powder XRD pattern to databases, the compound can be identified. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the elemental composition of a sample and to elucidate the structure of molecules by analyzing their fragmentation patterns.

Electrospray Ionization Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (ESI LC-MS/MS) is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including metal complexes. metwarebio.com ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. metwarebio.com

In the analysis of lead salicylate, LC-MS/MS could be used to confirm the molecular weight of the complex and to study its fragmentation behavior. The precursor ion scan mode could be utilized to selectively detect salicylate-containing species by monitoring for the characteristic fragment ion of salicylate (m/z 137 or 93). nih.gov The product ion spectrum would provide information about the fragmentation pathways of the lead salicylate complex, which can help in its structural characterization. semanticscholar.org

Interactive Table: Expected Ions in ESI-MS of Lead Salicylate

| Ion | Description | Expected m/z |

| [Pb(C₇H₅O₃)]⁺ | Lead coordinated to one salicylate ligand | 345.0 (for ²⁰⁸Pb) |

| [Pb(C₇H₅O₃)₂ + H]⁺ | Protonated lead disalicylate | 483.0 (for ²⁰⁸Pb) |

| [C₇H₅O₃]⁻ | Salicylate anion | 137.0 |

Note: The observed m/z values will depend on the specific lead isotope present.

Thermal Analysis Methods

Thermal analysis techniques are fundamental in determining the stability and decomposition profile of lead salicylate when subjected to heat.

Thermogravimetric Analysis (TGA) is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. Research on the pyrolysis of organic lead compounds, including lead salicylate, reveals a multi-stage decomposition process. Unlike lead compounds of aliphatic carboxylic acids which typically decompose in a single stage to lead oxide, aromatic hydroxy acid derivatives like lead salicylate exhibit more complex thermal behavior. eastharbourgroup.com

Upon heating in the air, lead salicylate first decomposes to form a relatively stable intermediate basic compound. This intermediate then undergoes further decomposition at higher temperatures to ultimately yield lead oxide as the final residue. eastharbourgroup.com This two-stage process is a characteristic feature of lead salts of aromatic hydroxy acids.

A study conducted with a heating rate of 4°C per minute in an air atmosphere provided specific temperature ranges for the pyrolysis of lead salicylate. eastharbourgroup.com

| Decomposition Stage | Initial Temperature (°C) | Final Temperature (°C) | Description |

|---|---|---|---|

| Formation of Intermediate | 190 | 310 | Initial decomposition to a basic lead salicylate intermediate. |

| Decomposition to Lead Oxide | 310 | 570 | Decomposition of the intermediate to the final lead oxide residue. |

Data sourced from a study on the thermal decomposition of organic lead compounds. eastharbourgroup.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition. For lead salicylate, DSC can provide data on the endothermic and exothermic processes associated with its decomposition.

Elemental Analysis for Compositional Determination

Elemental analysis is critical for verifying the stoichiometry of synthesized lead salicylate and ensuring it meets purity standards. The theoretical composition can be calculated from its chemical formula, Pb(C₇H₅O₃)₂.

Based on the molecular formula (C₁₄H₁₀O₆Pb) and the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), oxygen (16.00 g/mol ), and lead (207.2 g/mol ), the theoretical elemental composition of lead salicylate can be determined.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Lead | Pb | 207.2 | 1 | 207.2 | 43.04% |

| Carbon | C | 12.01 | 14 | 168.14 | 34.93% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 2.09% |

| Oxygen | O | 16.00 | 6 | 96.00 | 19.94% |

| Total | 481.42 | 100.00% |

Commercial specifications for lead salicylate often provide minimum content values for lead and salicylic acid. For instance, one source specifies a minimum lead content of 43.0% and a minimum salicylic acid content of 55.4%. eastharbourgroup.com The theoretical lead percentage of 43.04% aligns closely with this commercial standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Solution-Phase Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance in solution. This technique is useful for detecting the presence of chromophores within a molecule. The salicylate moiety, containing a phenyl ring and a carboxyl group, is a known chromophore.

Due to the negligible solubility of lead salicylate in water, its characterization by UV-Vis spectroscopy in an aqueous solution is challenging. eastharbourgroup.com However, the technique is widely used for the quantitative determination of lead ions in solution, often after forming a colored complex with a chelating agent like dithizone, which has a maximum absorbance around 520 nm. pharmtech.com Studies on aqueous solutions of lead ions have shown absorbance peaks in the UV range, specifically between 205 nm and 225 nm. researchgate.net Characterization of lead salicylate itself would require dissolving the compound in a suitable non-aqueous solvent to obtain its characteristic absorption spectrum, which would be primarily dictated by the electronic transitions within the salicylate ligands.

Transmission Electron Microscopy (TEM) for Morphological Studies

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology, size, and crystal structure of materials. An electron beam is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample.

While specific TEM studies focused on the morphology of lead salicylate are not prevalent in the literature, the technique is well-suited for such analysis. For crystalline organic materials, TEM can reveal details about the crystal lattice, identify defects, and determine particle shape and size distribution. nih.govnih.gov In the context of lead salicylate, which is described as a soft white powder in crystalline form, TEM could be used to visualize the individual crystal morphology, such as whether they are plate-like, needle-like, or have other habits. eastharbourgroup.com High-resolution TEM could potentially even resolve the crystal lattice, providing insights into its structural integrity.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. The sample is irradiated with high-energy X-rays, which causes the atoms in the sample to emit "fluorescent" (or secondary) X-rays. Each element emits X-rays at a unique, characteristic energy, allowing for the identification and quantification of the elements present. ccsenet.org

In the analysis of lead salicylate, XRF is a powerful tool for confirming the presence of lead and determining its concentration. It is a rapid and accurate method that requires minimal sample preparation. youtube.com The technique is widely used for screening materials for lead content to ensure compliance with safety regulations. ccsenet.org An XRF analysis of a lead salicylate sample would produce a spectrum with distinct peaks corresponding to the characteristic energies of lead's X-ray emissions, providing a clear confirmation of its presence and a quantitative measure of its abundance in the sample. shimadzu.com

Theoretical and Computational Studies of Lead Salicylate and Salicylate Interactions

Quantum Chemistry Calculations

Quantum chemistry calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, energetics, and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a system based on its electron density. This approach is valuable for understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior and reactivity mdpi.comunram.ac.id. DFT calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic transitions growingscience.comresearchgate.net.

Studies utilizing DFT have investigated the electronic structure and reactivity of salicylate (B1505791) and its isomers. For instance, DFT calculations using the B3LYP functional and the 6-311G(d,p) basis set have been employed to determine chemical descriptors such as ionization potential, electron affinity, chemical potential, and chemical hardness for salicylic (B10762653) acid isomers growingscience.comresearchgate.net. These descriptors provide insights into a molecule's propensity to donate or accept electrons, which is directly related to its reactivity growingscience.com. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is another key indicator derived from DFT, with a smaller gap often suggesting higher reactivity growingscience.comnih.gov.

DFT has also been applied to study the interaction of salicylate with surfaces, such as goethite (α-FeOOH), to understand adsorption reactions at mineral-water interfaces mdpi.com. By modeling the electronic and molecular structures of adsorbed salicylate, DFT provides predictions on thermodynamic and spectroscopic properties that can be compared with experimental data, helping to elucidate the mechanisms of surface complex formation mdpi.com.

While direct DFT studies specifically on the electronic structure and reactivity of lead salicylate were not extensively found in the search results, DFT is a fundamental method applicable to metal-organic compounds. The principles applied to salicylate and its interactions with metal centers or surfaces are relevant to understanding the lead salicylate system.

Ab Initio Molecular Orbital Calculations for Energetics and Proton Transfer

Ab initio molecular orbital calculations are another class of quantum chemistry methods that derive molecular properties directly from the fundamental laws of quantum mechanics, without recourse to empirical data. These calculations are particularly useful for studying the energetics of reactions and processes, such as proton transfer.

Ab initio investigations, including those using the Restricted Hartree-Fock (RHF) and Configuration Interaction-Single Excitation (CIS) levels with basis sets like 6-31G**, have been applied to study intramolecular proton transfer in salicylic acid iitk.ac.inacs.orgresearchgate.net. These studies explore the potential energy profiles for proton movement in both the ground and excited electronic states, revealing important information about molecular stability and tautomerization iitk.ac.inacs.orgresearchgate.net. For salicylic acid, ab initio calculations have shown that in the ground state, the primary form is the most stable, while in the first excited singlet state, a tautomeric form can become more stable, contributing to phenomena like dual emission iitk.ac.inacs.org.

These calculations provide quantitative data on energy barriers for proton transfer and the relative stabilities of different molecular forms iitk.ac.inresearchgate.net. While the provided search results focus on salicylic acid itself, the application of ab initio methods to study proton transfer and energetics is directly relevant to understanding potential proton dynamics and structural transformations within lead salicylate complexes. The interaction of lead with the salicylate ligand could influence the electronic structure and protonation states, which can be investigated using these computational techniques.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the three-dimensional behavior of molecules and their interactions. These methods range from studying specific binding events to modeling the effects of chemicals on larger systems like populations.

Computational Docking Studies for Metal-Binding Interactions

Computational docking studies are a key molecular modeling technique used to predict the preferred orientation and binding affinity of a smaller molecule (ligand) to a larger molecule (receptor), such as a protein or a metal center. This is particularly relevant for understanding how salicylate, and by extension lead salicylate, might interact with metal ions or metalloproteins.

Studies have utilized computational docking to investigate the metal-binding interactions of salicylate derivatives. For example, computational docking has been employed to study the binding of salicylate-based metal-binding isosteres (MBIs) to metalloenzymes containing metal ions like Zn²⁺ and Mn²⁺ nih.govrsc.orgresearchgate.net. These studies aim to understand how different structural modifications to the salicylate scaffold affect their binding modes and inhibitory activity against these enzymes nih.govrsc.org. Docking simulations can predict how the salicylate moiety coordinates with the metal center, often involving the hydroxyl and carboxylic acid groups rsc.org.

While specific docking studies involving lead ions binding directly to salicylate or lead salicylate were not prominently featured in the search results, the application of computational docking to study salicylate-metal interactions in other contexts demonstrates the applicability of this method to the lead salicylate system. Docking could be used to explore potential binding sites and affinities of lead ions to salicylate ligands, providing insights into complex formation.

Prediction of Reactivity and Stability in Lead Salicylate Systems

Theoretical methods are instrumental in predicting the reactivity and stability of chemical compounds. For lead salicylate systems, computational approaches can provide insights into how the compound might behave under different conditions and its inherent stability.

DFT calculations can predict the stability of different molecular structures and isomers by calculating their relative energies growingscience.comresearchgate.net. A lower energy generally corresponds to higher stability unram.ac.id. DFT can also be used to assess reactivity by examining parameters like the HOMO-LUMO gap and performing analyses such as Natural Bond Orbital (NBO) analysis, which provides information about bond strength and molecular stability researchgate.netnih.gov.

The stability and reactivity of lead salicylate can be influenced by factors such as temperature and the presence of other chemicals. Lead salicylate is reported to be stable at normal temperature and pressures but can decompose when exposed to nitric or acetic acid tanyunchem.com. It is also noted to be moisture-absorbent tanyunchem.com. Theoretical studies, potentially using methods like molecular dynamics simulations or more advanced quantum chemistry calculations, could further explore the decomposition pathways and the influence of environmental factors on its stability.

While specific theoretical predictions focused solely on the reactivity and stability of the lead salicylate compound were not extensively detailed in the search results, the computational methods discussed in the previous sections (DFT, ab initio calculations) are the foundational tools used for such predictions in metal-organic systems. By calculating reaction barriers, exploring potential decomposition pathways, and analyzing electronic structure, theoretical chemistry can provide valuable insights into the factors governing the reactivity and stability of lead salicylate.

Compound Information

Theoretical Insights into Excited State Intramolecular Proton Transfer (ESIPT) in Salicylic Acid

Excited state intramolecular proton transfer (ESIPT) in salicylic acid (SA) and its derivatives has been a significant area of theoretical and experimental investigation. illinois.edunih.govacs.org This phenomenon is of interest due to its relevance in photochemical and photobiological reactions. illinois.edu Theoretical studies have played a crucial role in understanding the complex photophysics of salicylic acid, including its observed dual fluorescence emission. iitk.ac.inacs.org